molecular formula C22H26O5 B14957400 3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14957400
M. Wt: 370.4 g/mol
InChI Key: RVOMUWCEKOTEHE-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic molecule featuring a benzo[c]chromen-6-one core fused with a tetrahydro ring system. The structure includes a 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy substituent at the 3-position, which introduces steric bulk and electronic effects due to the dimethylated tetrahydropyran moiety. The benzo[c]chromenone scaffold is known for its bioactivity in medicinal chemistry, particularly in modulating enzyme targets such as kinases and phosphodiesterases .

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

3-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H26O5/c1-22(2)12-14(9-10-26-22)19(23)13-25-15-7-8-17-16-5-3-4-6-18(16)21(24)27-20(17)11-15/h7-8,11,14H,3-6,9-10,12-13H2,1-2H3

InChI Key

RVOMUWCEKOTEHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran ring, followed by the introduction of the benzo[c]chromenone moiety. Key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chromenone Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Properties References
Target Compound C₂₄H₂₈O₅ 3-(2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy) Hypothesized enhanced metabolic stability; potential kinase inhibition (inferred from analogs)
3-[2-(4-Biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one C₂₇H₂₂O₄ 3-(4-Biphenylyl-2-oxoethoxy) Higher lipophilicity; possible improved binding to hydrophobic enzyme pockets
3-(2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one C₂₄H₂₀O₆ 3-(1,3-Benzodioxol-5-yl-2-oxoethoxy) Enhanced electron-withdrawing effects; potential CNS activity
3-(Pentyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one C₁₈H₂₂O₄ 3-Pentyloxy Simpler alkyl chain; reduced steric hindrance; moderate neuroprotective effects
6-Chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one C₂₄H₂₇ClO₄ 6-Chloro, 3-hexyl, 7-(3-methoxybenzyloxy) Antimicrobial activity; chloro group enables electrophilic substitution

Functional Group Impact

  • Dimethyltetrahydro-2H-pyran vs. Biphenylyl : The dimethyltetrahydro-2H-pyran group in the target compound provides conformational rigidity and may reduce oxidative metabolism compared to the planar biphenylyl group in the analog from . This could translate to longer half-life in vivo .
  • Oxoethoxy Linker : The 2-oxoethoxy spacer is conserved across multiple analogs (e.g., ) and is critical for maintaining hydrogen-bonding interactions with target proteins. Substitution at this position (e.g., with benzodioxol or biphenylyl groups) alters electronic density and steric accessibility .
  • Chloro and Methoxy Substituents : Compounds like those in and incorporate chloro or methoxy groups, which enhance electrophilicity and membrane permeability but may increase toxicity risks compared to the dimethyltetrahydro-2H-pyran group .

Uniqueness and Research Implications

The target compound’s combination of a benzo[c]chromenone core with a dimethyltetrahydro-2H-pyran-4-yl-2-oxoethoxy chain distinguishes it from simpler analogs. This structure likely optimizes both solubility (via the oxygen-rich pyran) and target affinity (via the chromenone’s planar aromatic system). However, empirical data on its pharmacokinetics and toxicity are needed to validate these hypotheses.

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